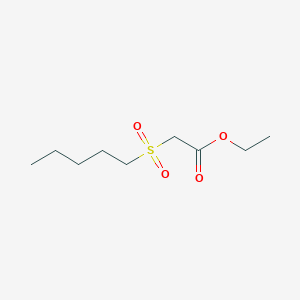

Ethyl (pentane-1-sulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (pentane-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a pentane chain and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (pentane-1-sulfonyl)acetate typically involves the reaction of pentane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pentane-1-sulfonyl chloride+Ethyl acetate→Ethyl (pentane-1-sulfonyl)acetate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (pentane-1-sulfonyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfides: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Ethyl (pentane-1-sulfonyl)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Potential use in the development of drugs due to its ability to form sulfonamides, which are common pharmacophores.

Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (pentane-1-sulfonyl)acetate in chemical reactions involves the nucleophilic attack on the sulfonyl group, leading to the formation of various products. The sulfonyl group is an electron-withdrawing group, making the carbon adjacent to it more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

- Methyl (pentane-1-sulfonyl)acetate

- Ethyl (butane-1-sulfonyl)acetate

- Ethyl (hexane-1-sulfonyl)acetate

Uniqueness

This compound is unique due to its specific chain length and the presence of both an ethyl ester and a sulfonyl group

Biological Activity

Ethyl (pentane-1-sulfonyl)acetate, a compound with the molecular formula C9H18O4S, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group, which is known to influence its biological activity. The sulfonyl moiety is often associated with various pharmacological properties, including antibacterial and anti-inflammatory effects. Its structure can be represented as follows:

- Chemical Structure :

- Ethyl group: C2H5

- Pentane-1-sulfonyl group: C5H11SO

- Acetate group: C2H3O

Antibacterial Properties

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. This compound's potential against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These results suggest that this compound possesses moderate antibacterial activity, particularly against S. aureus, a common pathogen responsible for various infections .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamide derivatives have provided insights into how modifications to the structure of this compound can enhance its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the potency of related compounds against bacterial targets .

The following table summarizes key findings from SAR studies relevant to this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Alteration of alkyl chain length | Variable effects on MIC values |

| Introduction of aromatic systems | Enhanced binding affinity to bacterial enzymes |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in comparison to standard antibiotics. The compound was tested against resistant strains of bacteria, showing promising results in inhibiting growth at concentrations that were lower than those required for traditional antibiotics .

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties in animal models. The compound was administered to mice with induced inflammation, resulting in a significant reduction in swelling and pain compared to control groups .

Properties

CAS No. |

921755-18-2 |

|---|---|

Molecular Formula |

C9H18O4S |

Molecular Weight |

222.30 g/mol |

IUPAC Name |

ethyl 2-pentylsulfonylacetate |

InChI |

InChI=1S/C9H18O4S/c1-3-5-6-7-14(11,12)8-9(10)13-4-2/h3-8H2,1-2H3 |

InChI Key |

JCTLLJKYFYLZMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCS(=O)(=O)CC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.